5-甲氧基-1H-咪唑

描述

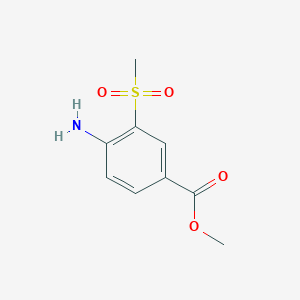

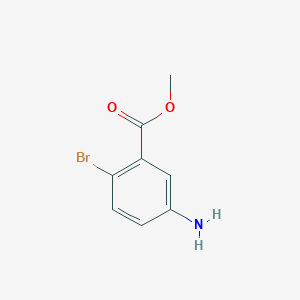

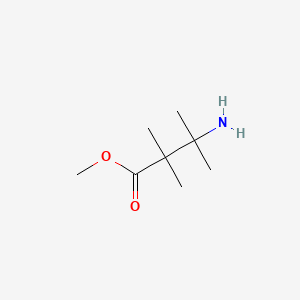

5-Methoxy-1H-imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The methoxy group at the 5-position indicates the presence of an OCH3 group attached to the carbon atom in the 5th position of the imidazole ring. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired properties. For instance, the synthesis of a biologically active imidazole derivative was achieved in six steps, with a key step involving the use of lithium imidazole to introduce the imidazole moiety into the core structure . Another example is the one-pot synthesis of a tetra-substituted imidazole, which involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . These methods highlight the versatility and the scope of synthetic strategies in the field of medicinal chemistry.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can significantly influence their physical, chemical, and biological properties. Density functional theory (DFT) calculations are often employed to investigate the molecular structure and to interpret various spectroscopic studies. For example, DFT studies were used to analyze the molecular structure and spectroscopic characteristics of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, providing insights into its thermodynamic properties and reactivity parameters .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of the imidazole ring allows for the introduction of various substituents, which can lead to a wide range of biological activities. The synthesis of methoxylated imidazo[1,5-a]pyridines, for example, demonstrates how the introduction of methoxy substituents can tune the photophysical properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The introduction of methoxy groups can affect properties such as the emission quantum yield, as seen in methoxylated imidazo[1,5-a]pyridines, where the quantum yield was increased from 22% to 50% . Additionally, the polarizability, dipole moment, and hyperpolarizability of these molecules can be calculated to predict their behavior in different environments . The antimicrobial and antioxidant activities of these compounds are also of significant interest, as seen in the study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes .

科学研究应用

缓蚀

- 缓蚀中的应用:咪唑衍生物,包括与 5-甲氧基-1H-咪唑结构相关的衍生物,已显示出作为缓蚀剂的巨大潜力。例如,咪唑衍生物如 4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)苯酚等已使用微波辐射合成,并测试了其在酸性溶液中对低碳钢的缓蚀作用。这些化合物,特别是那些带有羟基的化合物,表现出高达 96% 的高缓蚀效率,表明它们在保护金属免受腐蚀方面的潜力 (Prashanth 等,2021)。

光谱和量子研究

- 光谱和量子力学分析:与 5-甲氧基-1H-咪唑相关的化合物 5-甲氧基-1H-苯并[d]咪唑-2(3H)-硫酮已成为量子力学和光谱研究的主题。这些研究包括傅里叶变换红外光谱 (FT-IR)、FT-拉曼、1H 和 13C NMR 以及紫外-可见光谱分析。这项研究提供了对这些分子的分子结构、热力学性质和反应性参数的见解 (Pandey 等,2017)。

药物应用

- 生物学和药物学重要性:咪唑衍生物,包括与 5-甲氧基-1H-咪唑结构相似的衍生物,被发现具有广泛的生物活性,例如抗微生物和抗癌特性。它们独特的结构特征增强了咪唑分子的药代动力学参数,优化了它们的溶解度和生物利用度以用于药物 (Ramanathan,2017)。

光学和非线性光学研究

- 光学和非线性光学性质:咪唑衍生物的光学性质,包括与 5-甲氧基-1H-咪唑相关的性质,已经过研究,揭示了在非线性光学 (NLO) 中的潜在应用。这些研究集中于在金属离子存在下的荧光增强以及对超极化率等性质的理论分析,这些性质对于 NLO 应用至关重要 (Jayabharathi 等,2012)。

作用机制

Target of Action

5-Methoxy-1h-imidazole, like other imidazole derivatives, is known to interact with a variety of biological targets. Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These targets include tubulin/microtubules, a range of kinases, histone deacetylases, and other proteins that regulate gene expression

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 5-Methoxy-1h-imidazole with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It forms the core structure of many natural products such as histidine, purine, and histamine . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . The specific biochemical pathways affected by 5-Methoxy-1h-imidazole and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 5-Methoxy-1h-imidazole’s action would depend on its specific targets and the biological context. Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially include changes in cell signaling, gene expression, and metabolic processes, among others.

属性

IUPAC Name |

5-methoxy-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSUIVZFLAJASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90521774 | |

| Record name | 5-Methoxy-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1h-imidazole | |

CAS RN |

88945-43-1 | |

| Record name | 5-Methoxy-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)

![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)